REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:9][CH3:10])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].[C:11](Cl)(=O)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]CC>O1CCCC1>[O:6]=[C:5]([CH2:7][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH2:4][C:3]([O:9][CH3:10])=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
1.789 kg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.161 kg
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was poured into ice-water
|
Type
|
EXTRACTION
|
Details
|
extracted with 8 l of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Ethyl acetate was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was poured into a mixture of 400 g of a 28% methanol solution of sodium methoxide and 1.2 e of methanol
|
Type
|
TEMPERATURE
|
Details
|
heated at 60 to 65° C. for 6 hours
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
TEMPERATURE
|
Details
|
The product was cooled with ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed successively with a 5% sodium carbonate aqueous solution
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate was evaporated
|
Type
|
DISTILLATION
|
Details
|
the concentrated residue was distilled under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)OC)CCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.5 mol | |
AMOUNT: MASS | 1.1 kg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |